Undecyl glucoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

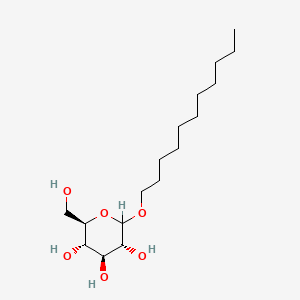

Structure

2D Structure

3D Structure

Properties

CAS No. |

98283-67-1 |

|---|---|

Molecular Formula |

C17H34O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17?/m1/s1 |

InChI Key |

ULDAPNVYSDTSFM-VDWCLKJHSA-N |

SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

98283-67-1 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Undecyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of undecyl glucoside, a non-ionic surfactant valued for its mildness and biodegradability. This document details its structural characteristics, physicochemical parameters, and includes methodologies for key experimental determinations.

Chemical Properties

This compound is an alkyl polyglucoside (APG) surfactant derived from renewable resources.[1] It consists of a hydrophilic glucose head group and a hydrophobic undecyl (C11) alkyl tail. This amphiphilic nature is responsible for its surface-active properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(undecyloxy)oxane-3,4,5-triol |

| Common Names | This compound, Undecyl D-glucopyranoside |

| CAS Number | 98283-67-1[2] |

| Molecular Formula | C₁₇H₃₄O₆[2] |

| Molecular Weight | 334.45 g/mol [2] |

| Synonyms | D-Glucopyranoside, undecyl[2] |

Physical Properties

This compound is typically supplied as a viscous liquid or an aqueous solution.[1] Its physical state at room temperature can vary depending on its purity and water content.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Clear light yellow liquid[3] |

| Odor | Mild, sweet, fatty odor[3] |

| Density | 1.15 g/cm³[3] |

| Solubility | Highly soluble in water[1] |

| Melting Point | Determined for β-1-undecylglucose, but specific value not available in searched literature.[3] Alkyl glucosides are typically solids.[4] |

| Boiling Point | Not precisely defined; predicted at 487.8 ± 45.0 °C[5] |

| Critical Micelle Concentration (CMC) | Determined for β-1-undecylglucose, but specific value not available in searched literature.[3] Generally, for alkyl polyglucosides, the CMC is in the millimolar range.[4] |

| pKa (predicted) | 12.95 ± 0.70[2] |

| Flash Point | >100 °C[3] |

Experimental Protocols

Synthesis of this compound (Direct Glucosidation)

This compound is synthesized by the reaction of D-glucose with undecyl alcohol in the presence of an acid catalyst. This process, known as direct glucosidation or Fischer glycosylation, is a "green" synthesis method.[4]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound via Direct Glucosidation.

Methodology:

-

Charging the Reactor: A reaction vessel is charged with undecyl alcohol and an acid catalyst (e.g., sulfuric acid).

-

Addition of Glucose: Anhydrous D-glucose is added to the mixture.

-

Reaction: The mixture is heated to a specified temperature (e.g., 95-120°C) under reduced pressure. The reduced pressure helps to remove the water formed during the reaction, driving the equilibrium towards the formation of the glucoside.

-

Neutralization: Once the reaction is complete (monitored by the disappearance of glucose), the mixture is cooled and neutralized with a base (e.g., sodium hydroxide).

-

Purification: Excess unreacted undecyl alcohol is removed by vacuum distillation. The final product is an aqueous solution of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles. This can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

Experimental Workflow: CMC Determination by Surface Tension Measurement

Caption: Determination of CMC using surface tension measurements.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., a Du Noüy ring tensiometer).

-

Data Plotting: The surface tension values are plotted against the logarithm of the this compound concentration.

-

CMC Determination: The resulting plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a point where the surface tension remains relatively constant. The concentration at this inflection point is the Critical Micelle Concentration.

Mechanism of Action: Micelle Formation

Above the critical micelle concentration, this compound molecules self-assemble into spherical structures called micelles. In these micelles, the hydrophobic undecyl tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic glucose head groups form the outer shell, interacting with the surrounding water. This structure allows for the encapsulation and solubilization of hydrophobic substances in aqueous solutions.

Logical Relationship: Micelle Formation by this compound

Caption: Micelle formation process of this compound in water.

Safety and Handling

This compound is considered a mild and gentle surfactant.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and potential hazards.

This guide provides a foundational understanding of the chemical and physical properties of this compound for professionals in research and development. The provided experimental methodologies offer a starting point for in-house characterization and quality control.

References

Undecyl Glucoside: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for undecyl glucoside, a nonionic surfactant with significant applications in the pharmaceutical, cosmetic, and biotechnology industries. This document details the core methodologies, presents quantitative data for comparative analysis, and offers visual representations of key processes to support research and development efforts.

Synthesis of this compound

The synthesis of this compound, an alkyl polyglycoside (APG), is primarily achieved through two established chemical routes: direct Fischer glycosylation and a two-step transacetalization process. Both methods involve the reaction of a glucose source with undecyl alcohol in the presence of an acid catalyst.

Direct Synthesis (Fischer Glycosylation)

Direct synthesis, also known as Fischer glycosylation, is a one-step process where D-glucose is reacted directly with undecyl alcohol.[1][2] This reaction is typically catalyzed by strong acids such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts like zeolites.[3][4][5] The process is driven to completion by the continuous removal of water, which is a byproduct of the reaction.

The Fischer glycosylation is an equilibrium process that can result in a mixture of anomers (α and β) and isomers (pyranoside and furanoside ring forms).[6] Longer reaction times generally favor the formation of the more thermodynamically stable pyranoside form.[6]

Experimental Protocol: Direct Synthesis of Alkyl Glucosides (General Procedure)

A general procedure for the direct synthesis of alkyl glucosides, which can be adapted for this compound, is as follows:

-

Reactant Preparation: A suspension of D-glucose in an excess of the fatty alcohol (e.g., undecyl alcohol) is prepared. The molar ratio of alcohol to glucose is a critical parameter, with ratios of 3-10 moles of alcohol to 1 mole of glucose being common to favor the formation of products with a low degree of polymerization.[2]

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, is added to the reactant mixture.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 95°C to 120°C under reduced pressure (e.g., 50 mbar).[5][7]

-

Water Removal: The water formed during the reaction is continuously removed by distillation to shift the equilibrium towards the formation of the glucoside.[7]

-

Neutralization: Once the reaction is complete (as determined by the cessation of water formation or by analytical methods), the reaction mixture is cooled, and the acid catalyst is neutralized with a base, such as sodium carbonate.[5]

-

Purification: The crude product, which contains unreacted undecyl alcohol, is then subjected to purification steps.

Logical Relationship of Direct Synthesis

Caption: Workflow for the direct synthesis of this compound via Fischer glycosylation.

Transacetalization

The transacetalization process is a two-step method that involves the initial formation of a short-chain alkyl glucoside, typically butyl glucoside, which is then reacted with the long-chain undecyl alcohol.[2] This method can be advantageous when using glucose syrups as the starting material.[2]

Step 1: Synthesis of Butyl Glucoside

In the first step, glucose is reacted with an excess of butanol in the presence of an acid catalyst to form butyl glucoside. The water produced during this reaction is removed to drive the reaction forward.

Step 2: Transacetalization with Undecyl Alcohol

The resulting butyl glucoside is then reacted with undecyl alcohol. During this step, butanol is distilled off, shifting the equilibrium towards the formation of the desired this compound.

Experimental Protocol: Transacetalization for Alkyl Glucoside Synthesis (General Procedure)

A general protocol for the transacetalization synthesis is as follows:

-

Formation of Butyl Glucoside:

-

A mixture of D-glucose, an excess of butanol (e.g., 4-10 molar excess), and an acid catalyst is heated at reflux.

-

The water of reaction is continuously removed.

-

-

Transacetalization:

-

Undecyl alcohol is added to the butyl glucoside mixture.

-

The temperature is raised, and butanol is removed by distillation under reduced pressure.

-

-

Neutralization and Purification:

-

After the reaction, the mixture is cooled, and the catalyst is neutralized.

-

Excess undecyl alcohol is removed through distillation to yield the final product.

-

Synthesis Pathway of Transacetalization

Caption: Two-step transacetalization pathway for this compound synthesis.

Purification of this compound

The crude product from either synthesis route contains unreacted long-chain alcohol, residual catalyst, and potentially some colored byproducts. Therefore, purification is a critical step to obtain high-purity this compound. Common purification methods include distillation, crystallization, chromatography, and membrane filtration.

Distillation of Excess Alcohol

A primary purification step involves the removal of unreacted undecyl alcohol. This is typically achieved through vacuum distillation, often using a multi-step process with falling film evaporators to minimize thermal stress on the product.[2] The goal is to reduce the fatty alcohol content to less than 2% by weight.

Crystallization

Crystallization can be an effective method for purifying this compound, particularly for removing impurities with different solubility profiles. The choice of solvent is crucial for successful crystallization.

Experimental Protocol: Recrystallization (General Procedure)

-

Solvent Selection: A suitable solvent or solvent system is chosen where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems for recrystallization include ethanol, acetone/hexane, and THF/hexane.[8]

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.

-

Cooling: The solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Isolation: The crystals are collected by filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The purified crystals are dried to remove residual solvent.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of this compound, especially for achieving high purity on a laboratory scale. Reversed-phase HPLC is commonly employed for the separation of alkyl glucosides.

Experimental Protocol: Preparative HPLC (General Procedure)

-

Column and Mobile Phase Selection: A reversed-phase column (e.g., C18) is typically used. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a gradient elution to achieve optimal separation.

-

Sample Preparation: The crude this compound is dissolved in a suitable solvent, filtered, and injected onto the HPLC column.

-

Fraction Collection: The eluent is monitored by a detector (e.g., UV or refractive index), and fractions containing the purified this compound are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by rotary evaporation or lyophilization, to yield the pure product.

Workflow of HPLC Purification

Caption: General workflow for the purification of this compound using preparative HPLC.

Membrane Filtration

Membrane filtration, particularly nanofiltration and ultrafiltration, can be employed to remove impurities from this compound solutions.[9] This technique separates molecules based on size and can be effective for removing smaller impurities or for concentrating the product.

Experimental Protocol: Nanofiltration (General Procedure)

-

Membrane Selection: A nanofiltration membrane with an appropriate molecular weight cut-off (MWCO) is selected to retain the this compound while allowing smaller impurities to pass through.

-

System Setup: The crude this compound solution is fed into the membrane filtration system.

-

Filtration: Pressure is applied to drive the solution across the membrane. The permeate (the liquid that passes through the membrane) contains the removed impurities, while the retentate (the concentrated solution) contains the purified this compound.

-

Diafiltration (Optional): To further enhance purity, a diafiltration step can be included where fresh solvent is added to the retentate to wash out remaining impurities.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and purification of alkyl glucosides. It is important to note that specific data for this compound is limited in the public domain; therefore, data for closely related alkyl glucosides (e.g., decyl and dodecyl glucoside) are included for comparative purposes.

Table 1: Synthesis of Alkyl Glucosides - Reaction Parameters and Yields

| Synthesis Method | Alkyl Chain | Catalyst | Temp. (°C) | Molar Ratio (Alcohol:Glucose) | Reaction Time (h) | Yield (%) | Reference |

| Direct Synthesis | Decyl | Zeolite | - | - | - | - | [9] |

| Direct Synthesis | Dodecyl | p-TSA | 110 | 4:1 | 4 | ~84 | [2] |

| Direct Synthesis | Various | H2SO4 | 95 | - | 2 | - | [5] |

| Transacetalization | C12-C18 | Acid Catalyst | >150 (distillation) | 2-20:1 | - | - | [2] |

Table 2: Purification of Alkyl Glucosides - Methods and Purity

| Purification Method | Target Compound | Key Parameters | Achieved Purity | Reference |

| Vacuum Distillation | Alkyl Glucosides | <2% residual fatty alcohol | - | [2] |

| Preparative HPLC | Protected Nucleosides | C18 column, gradient elution | >99.8% | [10] |

| Nanofiltration | Non-ionic Surfactant | Hydrophobic polyethersulfone membrane | >98.8% removal of surfactant | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through both direct Fischer glycosylation and transacetalization routes, with the choice of method often depending on the starting materials and desired scale of production. A multi-step purification process, combining techniques such as vacuum distillation, crystallization, and potentially chromatography or membrane filtration, is essential to obtain a high-purity product suitable for demanding applications in research and drug development. The detailed methodologies and comparative data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. News - The methods for manufacturing alkyl glucosides [brillachem.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]

- 8. Continuous process technology for glucoside production from sucrose using a whole cell-derived solid catalyst of sucrose phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Undecyl Glucoside on Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of undecyl glucoside, a nonionic surfactant, on lipid bilayers. The document details the physicochemical interactions, thermodynamic parameters, and structural perturbations induced by this compound, with a focus on quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers in membrane biophysics, drug delivery, and formulation science.

Executive Summary

This compound, a member of the alkyl polyglucoside (APG) family of surfactants, interacts with and perturbs lipid bilayers in a concentration-dependent manner. Its mechanism of action is primarily driven by the hydrophobic effect, leading to its partitioning into the lipid bilayer. This incorporation disrupts the native packing of phospholipids (B1166683), altering key membrane properties such as fluidity, thickness, and permeability. At concentrations above its critical micelle concentration (CMC), this compound can induce the complete solubilization of the lipid bilayer into mixed micelles. Understanding this mechanism is critical for applications ranging from the solubilization of membrane proteins to the design of drug delivery systems.

Core Mechanism of Action: The Three-Stage Model

The interaction of this compound with lipid bilayers is well-described by the three-stage model of detergent-mediated solubilization.[1][2][3] This model delineates a continuum of interactions based on the effective concentration of the surfactant in the lipid phase.

Stage I: Partitioning and Membrane Saturation

At low concentrations, below its CMC, this compound monomers partition from the aqueous phase into the lipid bilayer.[1] This process is governed by the membrane-water partition coefficient (K) and is primarily an entropy-driven process.[4] The insertion of the undecyl alkyl chain into the hydrophobic core of the bilayer and the positioning of the bulky glucoside headgroup in the interfacial region disrupts the ordered packing of the phospholipid acyl chains. This leads to an increase in membrane fluidity and a slight increase in the effective area per lipid molecule.

Stage II: Membrane Lysis and Coexistence of Structures

As the concentration of this compound in the membrane increases, the bilayer becomes saturated. At this point, the structural integrity of the bilayer is compromised, leading to the formation of transient pores and the budding off of small lipid-detergent mixed micelles.[2][3] In this stage, intact, surfactant-saturated vesicles coexist with these nascent mixed micelles. This phase is often characterized by a sharp increase in membrane permeability.

Stage III: Complete Solubilization

Upon further addition of this compound, the lipid bilayer is completely disrupted, and all phospholipids are incorporated into mixed micelles with the surfactant. The morphology of these mixed micelles can vary, from spherical to cylindrical, depending on the lipid-to-surfactant ratio and the intrinsic properties of the lipid and surfactant molecules.[2]

Below is a graphical representation of the three-stage model of lipid bilayer solubilization by this compound.

Quantitative Data on this compound-Lipid Bilayer Interactions

The following tables summarize key quantitative parameters related to the interaction of this compound and its close homologues with lipid bilayers. Data for octyl and decyl glucoside are included as they are widely studied and provide a strong basis for understanding the behavior of this compound.

Table 1: Physicochemical Properties of this compound and Homologues

| Parameter | This compound | Decyl Glucoside | Octyl Glucoside | Reference(s) |

| Critical Micelle Concentration (CMC) (mM) | ~0.6 | 0.8 - 2.2 | 18 - 25 | [5][6] |

| Membrane/Water Partition Coefficient (K) (M-1) in POPC | Not Reported | ~1200 | 75 - 120 | [3][7][8] |

| Aggregation Number | Not Reported | Not Reported | 84 | [9] |

| Average Micellar Weight (Da) | Not Reported | Not Reported | 25,000 | [9] |

Note: The CMC decreases with increasing alkyl chain length, as expected due to the increased hydrophobicity. A similar trend is observed for the partition coefficient.

Table 2: Effects of Alkyl Glucosides on Lipid Bilayer Properties

| Parameter | Effect of Alkyl Glucoside Addition | Magnitude of Effect (Octyl Glucoside) | Reference(s) |

| Membrane Fluidity | Increase | Concentration-dependent increase in DPH anisotropy | [1][10][11][12] |

| Bilayer Thickness | Decrease (at high concentrations) | Not quantitatively specified, but implied by solubilization | [9] |

| Permeability (to ions/small molecules) | Increase | Abrupt increase above a mole fraction of 0.3 in the membrane | [3] |

| Phase Transition Temperature (Tm) | Decrease | Concentration-dependent decrease | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Isothermal Titration Calorimetry (ITC) for Measuring Partition Coefficient

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of the partition coefficient (K) and the enthalpy of transfer (ΔH).

Methodology:

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) at a concentration of 10-15 mM in a suitable buffer (e.g., PBS, pH 7.4) by extrusion.

-

Surfactant Solution Preparation: Prepare a stock solution of this compound in the same buffer at a concentration well below its CMC (e.g., 50 µM).

-

ITC Experiment Setup:

-

Fill the sample cell (typically ~1.4 mL) of the ITC instrument with the this compound solution.

-

Load the injection syringe (~250 µL) with the POPC LUV suspension.

-

Equilibrate the system at the desired temperature (e.g., 25°C).

-

-

Titration: Perform a series of injections (e.g., 25 injections of 10 µL each) of the POPC vesicle suspension into the this compound solution. The time between injections should be sufficient for the system to return to thermal equilibrium (e.g., 180 seconds).

-

Data Analysis:

Below is a diagram illustrating the workflow for determining the partition coefficient of this compound using ITC.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Order

Solid-state NMR, particularly 2H NMR of deuterated lipids, is a powerful technique to probe the effects of this compound on the order and dynamics of the lipid acyl chains.

Methodology:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of POPC with a specific deuterium (B1214612) label on the acyl chain (e.g., POPC-d31).

-

Co-dissolve the deuterated lipid and this compound in an organic solvent (e.g., chloroform/methanol), then evaporate the solvent to form a thin film.

-

Hydrate the film with buffer to form MLVs at the desired lipid-to-surfactant molar ratio.

-

-

NMR Spectroscopy:

-

Pack the hydrated MLV sample into an NMR rotor.

-

Acquire 2H NMR spectra using a quadrupolar echo pulse sequence.

-

Vary the temperature to investigate effects across different lipid phases.

-

-

Data Analysis:

-

The quadrupolar splitting (ΔνQ) in the 2H NMR spectrum is directly proportional to the order parameter (SCD) of the C-2H bond.

-

Calculate the order parameter profile as a function of carbon position along the acyl chain to determine the depth-dependent effects of this compound on membrane order. A decrease in SCD indicates a disordering effect.[16][17]

-

Atomic Force Microscopy (AFM) for Visualizing Solubilization

AFM allows for the real-time visualization of the structural changes in a supported lipid bilayer (SLB) upon exposure to this compound.

Methodology:

-

SLB Formation:

-

Prepare an SLB of POPC on a freshly cleaved mica surface via vesicle fusion.

-

Image the intact SLB in buffer to confirm its integrity and homogeneity.

-

-

AFM Imaging:

-

Use tapping mode AFM in liquid to minimize damage to the bilayer.

-

Inject a solution of this compound into the AFM fluid cell at a concentration below its CMC and acquire time-lapse images.

-

Increase the concentration of this compound to above its CMC and continue to acquire time-lapse images to observe the solubilization process.

-

-

Image Analysis:

Fluorescence Anisotropy for Measuring Membrane Fluidity

Fluorescence anisotropy of a membrane-embedded probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), provides a measure of the rotational mobility of the probe, which is related to the fluidity of the lipid bilayer.

Methodology:

-

Vesicle and Probe Preparation:

-

Prepare LUVs of POPC.

-

Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

-

-

Labeling:

-

Add a small aliquot of the DPH stock solution to the vesicle suspension while vortexing to incorporate the probe into the lipid bilayers. The final DPH-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture to ensure complete partitioning of the probe.

-

-

Fluorescence Measurements:

-

Measure the fluorescence anisotropy of the DPH-labeled vesicles in a fluorometer equipped with polarizers.

-

Excitation is typically at ~360 nm and emission at ~430 nm.

-

Perform a titration by adding increasing concentrations of this compound to the vesicle suspension and measuring the anisotropy after each addition.

-

-

Data Analysis:

-

Calculate the steady-state fluorescence anisotropy (r) using the equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor.

-

A decrease in anisotropy indicates an increase in membrane fluidity.[1][10][11][12]

-

The workflow for assessing membrane fluidity changes using fluorescence anisotropy is depicted below.

Conclusion

The mechanism of action of this compound on lipid bilayers is a multi-stage process involving partitioning, saturation, and eventual solubilization. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and modulate these interactions. A thorough understanding of how this compound perturbs lipid membranes is essential for its effective use in various scientific and industrial applications. The provided methodologies can be adapted to study the effects of other surfactants and to characterize their interactions with more complex model and biological membranes.

References

- 1. researchgate.net [researchgate.net]

- 2. DPH Probe Method for Liposome-Membrane Fluidity Determination [ouci.dntb.gov.ua]

- 3. Partition behavior of a nonionic detergent, octyl glucoside, between membrane and water phases, and its effect on membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. realizebeauty.wordpress.com [realizebeauty.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Correlation of membrane/water partition coefficients of detergents with the critical micelle concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Combined influence of cholesterol and synthetic amphiphillic peptides upon bilayer thickness in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 11. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Effects of Cholesterol on Dry Bilayers: Interactions between Phosphatidylcholine Unsaturation and Glycolipid or Free Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Partitioning of octyl glucoside between octyl glucoside/phosphatidylcholine mixed aggregates and aqueous media as studied by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 17. NMR Spectroscopy of Lipid Bilayers | Springer Nature Experiments [experiments.springernature.com]

- 18. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A quantitative determination of lipid bilayer deposition efficiency using AFM - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

Determining the Critical Micelle Concentration of Undecyl Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the critical micelle concentration (CMC) of undecyl glucoside, a non-ionic surfactant of significant interest in the pharmaceutical and biotechnology industries. This document outlines the theoretical principles, detailed experimental protocols, and data interpretation for the most common and effective techniques.

Introduction to this compound and its Critical Micelle Concentration

This compound is a mild, biodegradable surfactant belonging to the alkyl polyglucoside (APG) family. It is synthesized from renewable resources, specifically glucose and undecyl alcohol, a fatty alcohol with an 11-carbon chain. Its amphiphilic nature, possessing a hydrophilic glucose headgroup and a hydrophobic undecyl tail, drives its self-assembly in aqueous solutions to form micelles.

The critical micelle concentration (CMC) is a fundamental physicochemical property of a surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules primarily exist as monomers and adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and any additional surfactant molecules self-assemble into micelles. The concentration of monomers in the bulk solution remains relatively constant above the CMC.

The determination of the CMC is crucial for various applications, including drug formulation and delivery, as it dictates the solubilization capacity for hydrophobic drugs, the stability of emulsions and suspensions, and the overall behavior of the surfactant in a given system.

Quantitative Data Summary

The CMC of this compound can be influenced by several factors, including temperature, and the presence of electrolytes or other solutes. While specific data for this compound is less abundant in publicly available literature compared to its homologs like decyl or dodecyl glucoside, the following table summarizes typical CMC values for closely related alkyl glucosides to provide a comparative reference.

| Surfactant | Method | Temperature (°C) | Solvent | CMC (mM) | Reference |

| Decyl Glucoside | Surface Tensiometry | 25 | Water | 2.2 | [1][2] |

| Decyl Glucoside | Not Specified | Not Specified | Water | 0.02 - 0.05 | [3] |

| Octyl Glucoside | Surface Tensiometry | 25 | Water | 25 | [1][2] |

| Dodecyl Glucoside | Surface Tensiometry | 25 | Water | 0.19 | [1][2] |

Experimental Protocols for CMC Determination

Since this compound is a non-ionic surfactant, certain methods for CMC determination are more suitable than others. For instance, the conductivity method is not applicable as non-ionic surfactants do not significantly change the electrical conductivity of a solution. The most effective and commonly used techniques for non-ionic surfactants like this compound are surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. The surface tension of a liquid is measured as a function of the surfactant concentration. As the concentration of this compound increases, the surfactant monomers adsorb at the air-water interface, causing a decrease in surface tension. Once the CMC is reached and micelles form, the concentration of monomers at the interface remains relatively constant, and thus the surface tension plateaus. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in high-purity water or the desired buffer.

-

Prepare a series of dilutions from the stock solution to cover a concentration range that brackets the expected CMC. A logarithmic dilution series is often efficient.

-

-

Instrumentation and Measurement:

-

Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Calibrate the instrument with a standard of known surface tension (e.g., pure water).

-

Maintain a constant temperature throughout the experiment using a thermostatted sample holder.

-

For each concentration, measure the surface tension. Allow sufficient time for the reading to equilibrate, as the adsorption of surfactant monomers at the interface is a dynamic process.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) against the logarithm of the this compound concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, is nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[4]

-

Experimental Workflow:

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the this compound micelles. This change in the microenvironment leads to alterations in the pyrene fluorescence spectrum, such as a change in the intensity of specific vibronic bands or the ratio of excimer to monomer emission. The CMC is determined from the inflection point in the plot of a fluorescence parameter versus the surfactant concentration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration of approximately 0.2 mM.

-

Prepare a series of this compound solutions in high-purity water or the desired buffer, covering a range of concentrations below and above the expected CMC.

-

Add a small, constant aliquot of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (e.g., 1-2 µM) to avoid self-quenching and perturbation of micelle formation. Ensure the organic solvent is completely evaporated if necessary, or that its final concentration is negligible and constant across all samples.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength for pyrene (typically around 334-339 nm).

-

Record the emission spectrum over a range that includes the key vibronic peaks (e.g., 350-450 nm).

-

Maintain a constant temperature for all measurements.

-

-

Data Analysis:

-

A common method involves analyzing the ratio of the intensity of the first vibronic peak (I₁) around 373 nm to the third vibronic peak (I₃) around 384 nm (I₁/I₃ ratio). This ratio is sensitive to the polarity of the pyrene microenvironment.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve, which can be found from the maximum of the first derivative of the curve.

-

Experimental Workflow:

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, in this case, the formation and dissociation of micelles. When a concentrated solution of this compound (well above its CMC) is titrated into pure water or buffer, the micelles dissociate into monomers. This process is accompanied by a change in enthalpy (ΔH), which is detected by the calorimeter. The magnitude of the heat change per injection is plotted against the total surfactant concentration in the cell. The resulting thermogram shows a characteristic shape from which the CMC can be determined.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a concentrated solution of this compound in the desired buffer or high-purity water. The concentration should be significantly higher than the expected CMC (e.g., 10-20 times the CMC).

-

Degas both the surfactant solution and the solvent to be used in the calorimetric cell to prevent bubble formation.

-

Fill the calorimetric cell with the same buffer or water used to prepare the surfactant solution.

-

-

Instrumentation and Measurement:

-

Use an isothermal titration calorimeter.

-

Set the desired experimental temperature and allow the instrument to equilibrate to a stable baseline.

-

Perform a series of small, sequential injections of the concentrated this compound solution into the calorimetric cell while continuously stirring and monitoring the heat flow.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

-

Plot the enthalpy change per injection against the total concentration of this compound in the cell.

-

The resulting plot is typically sigmoidal. The CMC is determined from the inflection point of this curve. Modern ITC software often includes models for analyzing micellization data to determine both the CMC and the enthalpy of micellization.[5]

-

Experimental Workflow:

Logical Relationship of CMC Determination Principles

The three primary methods for determining the CMC of this compound, while employing different physical principles, all converge on identifying the concentration at which micelle formation begins. The logical relationship between these methods is based on the distinct changes in solution properties that occur at the CMC.

Conclusion

The determination of the critical micelle concentration of this compound is a critical step in harnessing its properties for scientific and industrial applications. Surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry are robust and reliable methods for accurately measuring the CMC of this non-ionic surfactant. The choice of method will depend on the available instrumentation, the required precision, and the specific experimental conditions. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible CMC values, enabling the effective formulation and application of this compound in drug development and other scientific endeavors.

References

- 1. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. This compound | C17H34O6 | CID 113495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

An In-depth Technical Guide to the Molecular Structure and Aggregation Behavior of Undecyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside is a non-ionic surfactant belonging to the alkyl polyglucoside (APG) family. These surfactants are synthesized from renewable resources, typically fatty alcohols and glucose, making them biodegradable and of significant interest in various applications, including cosmetics, detergents, and pharmaceuticals.[1] This guide provides a detailed overview of the molecular structure of this compound and its aggregation behavior in aqueous solutions, offering insights valuable for formulation development and fundamental research.

Molecular Structure of this compound

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.

-

Hydrophilic Headgroup: The hydrophilic portion consists of a glucose ring. The multiple hydroxyl (-OH) groups on the glucose moiety are responsible for its affinity for water.

-

Hydrophobic Tail: The hydrophobic part is an undecyl group, which is a saturated hydrocarbon chain containing eleven carbon atoms (C11).

The chemical structure of this compound is characterized by the following:

-

Chemical Formula: C₁₇H₃₄O₆

-

IUPAC Name: (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(undecyloxy)oxane-3,4,5-triol

-

Molecular Weight: 334.45 g/mol

The linkage between the undecyl tail and the glucose headgroup is a glycosidic bond. The stereochemistry of the glucose unit is typically the D-glucose configuration.

Aggregation Behavior in Aqueous Solution

Like other surfactants, this compound monomers in an aqueous solution will self-assemble into organized structures called micelles once a certain concentration is reached. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic undecyl tails and water molecules.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, this compound exists predominantly as individual monomers. Above the CMC, additional surfactant molecules primarily form micelles. A lower CMC value indicates a more efficient surfactant in terms of micellization.

Micelle Structure and Aggregation Number

The micelles formed by this compound are typically spherical or slightly ellipsoidal in shape. The hydrophobic undecyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic glucose headgroups form the outer corona, interacting with the surrounding water.

The aggregation number (Nₐ) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by factors such as temperature, pressure, and the presence of electrolytes. Specific experimental data for the aggregation number of this compound is not available in the reviewed literature.

Thermodynamics of Micellization

The process of micellization is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic).

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for non-ionic surfactants:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. Since micellization is a spontaneous process, ΔG°mic is always negative.

The enthalpy of micellization (ΔH°mic) can be determined experimentally, often through calorimetry, and provides insight into the energetic changes during micelle formation. The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For many non-ionic surfactants, the micellization process is primarily entropy-driven, attributed to the release of ordered water molecules from around the hydrophobic tails.

Quantitative Data Summary

| Parameter | Decyl Glucoside (C10) | This compound (C11) |

| Critical Micelle Concentration (CMC) | ~2.2 mM[1] | Not available (expected to be < 2.2 mM) |

| Aggregation Number (Nₐ) | Not available | Not available |

| Thermodynamic Parameters | ||

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Not available | Not available |

| Standard Enthalpy of Micellization (ΔH°mic) | Not available | Not available |

| Standard Entropy of Micellization (ΔS°mic) | Not available | Not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the aggregation behavior of non-ionic surfactants like this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension versus log-concentration plot occurs is the CMC.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of this compound.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Determination of Micelle Size and Aggregation Number by Light Scattering

Principle: Light scattering techniques, such as Static Light Scattering (SLS) and Dynamic Light Scattering (DLS), are powerful methods for determining the size and molecular weight of micelles, from which the aggregation number can be calculated.

Static Light Scattering (SLS):

-

Principle: SLS measures the time-averaged intensity of scattered light as a function of the scattering angle and surfactant concentration. From this, the weight-average molecular weight (Mw) of the micelles can be determined.

-

Methodology:

-

Prepare a series of this compound solutions at concentrations above the CMC.

-

Measure the intensity of scattered light at various angles for each concentration using a light scattering goniometer.

-

Construct a Zimm plot, which is a graphical representation of the scattering data, to extrapolate to zero angle and zero concentration to obtain the Mw of the micelles.

-

The aggregation number (Nₐ) is then calculated by dividing the micellar molecular weight by the molecular weight of a single this compound monomer.

-

Dynamic Light Scattering (DLS):

-

Principle: DLS measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the micelles. From these fluctuations, the diffusion coefficient of the micelles can be determined, and subsequently, their hydrodynamic radius (Rₖ) can be calculated using the Stokes-Einstein equation.

-

Methodology:

-

Prepare a dilute solution of this compound above its CMC.

-

Place the solution in the DLS instrument and measure the correlation function of the scattered light intensity.

-

The instrument's software analyzes the correlation function to determine the diffusion coefficient and calculate the hydrodynamic radius of the micelles.

-

Investigation of Micelle Structure by Small-Angle Neutron Scattering (SANS)

Principle: SANS is a technique that provides detailed structural information about micelles, including their shape, size, and internal structure. By using deuterated solvents (e.g., D₂O), a high contrast between the hydrogen-rich surfactant micelles and the solvent can be achieved.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a deuterated solvent (e.g., D₂O) at various concentrations above the CMC.

-

SANS Measurement: The samples are exposed to a beam of neutrons, and the scattered neutrons are detected at various angles.

-

Data Analysis: The scattering data is analyzed by fitting it to mathematical models that describe different micellar shapes (e.g., spherical, ellipsoidal, cylindrical). This analysis yields parameters such as the radius of the micellar core and the thickness of the hydrophilic shell, providing a detailed picture of the micelle's structure.

Visualization of Aggregation Behavior

The following diagrams illustrate key concepts related to the aggregation behavior of this compound.

References

Self-Assembly of Undecyl Glucoside in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecyl glucoside, a nonionic surfactant, possesses a unique molecular structure comprising a hydrophilic glucose headgroup and a hydrophobic undecyl (C11) alkyl chain. This amphiphilic nature drives its self-assembly in aqueous solutions to form ordered structures, primarily micelles. The formation of these aggregates is a critical phenomenon that dictates the surfactant's physicochemical properties and its utility in various applications, including drug delivery, solubilization of poorly soluble compounds, and as a tool in membrane protein research. This technical guide provides an in-depth exploration of the self-assembly properties of this compound, focusing on its critical micelle concentration (CMC), aggregation number, and the thermodynamics governing micellization.

Core Self-Assembly Properties

The self-assembly of this compound in an aqueous environment is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant molecules minimize their contact with water by aggregating to form a nonpolar core, while the hydrophilic glucose headgroups remain exposed to the aqueous phase. This process is thermodynamically favorable and occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the literature, its properties can be reliably estimated by examining the trends within its homologous series of n-alkyl-β-D-glucosides. The following table summarizes the experimentally determined CMC values for octyl, decyl, and dodecyl glucoside, providing a basis for estimating the CMC of this compound.

| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM at 25°C) |

| Octyl Glucoside | C8 | 25[1][2] |

| Decyl Glucoside | C10 | 2.2[1][2] |

| This compound (Estimated) | C11 | ~0.6 - 0.8 |

| Dodecyl Glucoside | C12 | 0.19[1][2] |

Note: The CMC of this compound is estimated based on the logarithmic relationship between CMC and alkyl chain length observed for the homologous series.

The aggregation number, which is the average number of surfactant molecules in a micelle, and the thermodynamic parameters of micellization for this compound are not readily found in the literature. However, for nonionic surfactants, the aggregation number typically increases with increasing alkyl chain length. The thermodynamics of micellization are governed by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process. For spontaneous micellization, ΔG°mic is negative. The process is often entropy-driven due to the release of ordered water molecules from around the hydrophobic chains.

Experimental Protocols

To precisely determine the self-assembly properties of this compound, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC)

1. Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Protocol:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

-

2. Fluorescence Spectroscopy

-

Principle: The fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence spectrum.

-

Protocol:

-

Prepare a series of this compound solutions in water containing a constant, low concentration of pyrene (e.g., 1 µM).

-

Excite the pyrene probe at a suitable wavelength (e.g., 334 nm) and record the emission spectra.

-

Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum for each concentration.

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

The CMC is identified as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar environment.

-

Determination of Micelle Aggregation Number

Fluorescence Quenching

-

Principle: This method involves the use of a fluorescent probe that resides in the micelles and a quencher that also partitions into the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number.

-

Protocol:

-

Prepare a series of this compound solutions at a concentration significantly above the CMC.

-

Add a constant concentration of a fluorescent probe (e.g., pyrene or a fluorescently labeled lipid) to each solution.

-

Add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the steady-state fluorescence intensity of the probe at each quencher concentration.

-

The data is analyzed using the Poisson quenching model to determine the micelle concentration and subsequently the aggregation number.

-

Determination of Thermodynamic Parameters of Micellization

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles upon changing the surfactant concentration. This allows for the determination of the enthalpy of micellization (ΔH°mic). The Gibbs free energy (ΔG°mic) can be calculated from the CMC, and the entropy of micellization (ΔS°mic) can then be determined using the Gibbs-Helmholtz equation.

-

Protocol:

-

Fill the sample cell of the ITC instrument with deionized water or buffer.

-

Load a concentrated solution of this compound (well above its CMC) into the injection syringe.

-

Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.

-

The resulting thermogram will show peaks corresponding to the heat of demicellization as the concentrated surfactant solution is diluted below the CMC in the cell.

-

The integrated heat data is plotted against the final this compound concentration. The inflection point of this curve corresponds to the CMC, and the change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).

-

Calculate ΔG°mic using the equation: ΔG°mic = RT ln(CMC), where R is the gas constant and T is the absolute temperature.

-

Calculate ΔS°mic using the equation: ΔG°mic = ΔH°mic - TΔS°mic.

-

Visualizations

Self-Assembly Process of this compound

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination by Surface Tension

References

Understanding Protein-Carbohydrate Interactions: A Technical Guide Featuring Undecyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of undecyl glucoside in facilitating the study of protein-carbohydrate interactions, particularly for challenging membrane proteins. While not typically a direct ligand in these studies, this compound is an indispensable tool for solubilizing and stabilizing membrane proteins from their native lipid environment, thereby enabling detailed biophysical characterization of their interactions with carbohydrate ligands. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for key analytical techniques, and a framework for interpreting the data to advance our understanding of these fundamental biological processes.

Introduction to this compound in Protein-Carbohydrate Interaction Studies

Protein-carbohydrate interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. The study of these interactions is paramount for understanding disease mechanisms and for the development of novel therapeutics. Membrane proteins, which constitute a significant portion of the proteome and are major drug targets, are often glycosylated or function as receptors for carbohydrates. However, their hydrophobic nature presents a significant challenge for in vitro studies.

This compound, a non-ionic detergent, has emerged as a valuable tool in overcoming this hurdle. Its amphipathic nature, with a hydrophilic glucose headgroup and an eleven-carbon hydrophobic tail, allows it to effectively extract membrane proteins from the lipid bilayer and maintain their native conformation in solution. By forming micelles that shield the hydrophobic transmembrane domains of the protein, this compound creates a soluble protein-detergent complex that is amenable to a range of biophysical techniques.

This guide will focus on the practical application of this compound in preparing membrane protein samples for the quantitative analysis of their interactions with specific carbohydrate ligands using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of this compound

The efficacy of this compound as a detergent for membrane protein research is rooted in its specific physicochemical properties. A clear understanding of these properties is essential for designing and optimizing experimental conditions.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₄O₆ | [1][2] |

| Molecular Weight | 334.45 g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~0.59 mM (for the related n-Undecyl-β-D-Maltopyranoside) | [3] |

| Aggregation Number | ~71 (for the related n-Undecyl-β-D-Maltopyranoside in 100 mM NaCl, 20 mM HEPES pH 7.5) | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water | [5] |

Note: Data for this compound is limited in the literature; therefore, data for the structurally similar undecyl maltoside is provided as a close approximation for CMC and aggregation number.

Experimental Protocols for Studying Protein-Carbohydrate Interactions

The following sections provide detailed methodologies for key experiments used to characterize protein-carbohydrate interactions, with a focus on the practical considerations when working with membrane proteins solubilized in this compound.

Membrane Protein Solubilization and Purification

A critical prerequisite for any biophysical study is the successful extraction and purification of the target membrane protein in a stable and active form.

Protocol:

-

Membrane Preparation:

-

Harvest cells expressing the target membrane protein.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

-

Lyse the cells using a suitable method (e.g., sonication, high-pressure homogenization).

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

-

Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.

-

Add this compound to a final concentration above its CMC (e.g., 1-2% w/v).

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

-

Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

-

Purification:

-

Apply the supernatant containing the solubilized protein-detergent complexes to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a wash buffer containing a lower concentration of this compound (e.g., just above the CMC).

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the target protein with an elution buffer containing a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins) and this compound.

-

Perform size-exclusion chromatography (SEC) as a final polishing step to remove aggregates and exchange the buffer for the specific requirements of the downstream biophysical analysis. The SEC running buffer must contain this compound at a concentration above its CMC.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry).

Protocol:

-

Sample Preparation:

-

Prepare the purified membrane protein in the final SEC buffer containing this compound. The protein concentration should be in the range of 10-100 µM.

-

Prepare the carbohydrate ligand in the identical buffer to avoid heat of dilution artifacts. The ligand concentration should be 10-20 times higher than the protein concentration.

-

Thoroughly degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the carbohydrate ligand solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the peaks in the raw ITC data to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of binding.

-

Plot the corrected heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

-

References

Undecyl Glucoside: A Technical Guide to Laboratory Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safety, toxicity, and handling of undecyl glucoside in a laboratory setting. This compound, a non-ionic surfactant derived from renewable resources, is increasingly utilized in various scientific applications, including drug development, for its favorable mildness and environmental profile. A thorough understanding of its properties is crucial for ensuring safe laboratory practices.

Chemical and Physical Properties

This compound is a member of the alkyl polyglucoside (APG) family. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| Chemical Formula | C17H34O6 | [1][2][3] |

| Molecular Weight | 334.45 g/mol | [1][2] |

| CAS Number | 98283-67-1 | [1][2][3][4] |

| Appearance | Yellowish, viscous liquid or solid | [5] |

| Odor | Almost odorless to mild, slightly sweet | [5][6] |

| Solubility | Highly soluble in water | [3][6] |

| pH (as supplied) | 11.5 - 12.5 | [5] |

| Boiling Point | > 100 °C (decomposes) | [5] |

| Flash Point | > 101 °C | [5] |

| Density | 1.05 - 1.15 g/cm³ | [6][7] |

Toxicological Data

This compound and related alkyl polyglucosides are generally considered to have low acute toxicity.[8][9] However, they can cause serious eye damage and skin irritation.[1][10][11]

| Metric | Value | Species | Route | Reference |

| Acute Oral Toxicity | Low; not classified as acutely toxic | Data on analogous substances | Oral | [7][8] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | GHS Classification | Dermal | [1][8][10] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | GHS Classification | Ocular | [1][5][7][8][10][11][12][13] |

| Skin Sensitization | Not classified as a skin sensitizer, though some cases of allergic contact dermatitis have been reported. | Human Patch Tests | Dermal | [8][14] |

| Germ Cell Mutagenicity | Not classified as a mutagen | Data on analogous substances | N/A | [7][8] |

| Carcinogenicity | Not classified as a carcinogen | Data on analogous substances | N/A | [7] |

| Reproductive Toxicity | Not classified as a reproductive toxin | Animal Studies | N/A | [7][8] |

Note: The U.S. Environmental Protection Agency (EPA) has classified this compound as a "chemical of low concern."[1] The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that it is safe for use in cosmetics when formulated to be non-irritating.[1][8][14]

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][10][11] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][5][7][10][11][12][13][15] | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | None | None | H402: Harmful to aquatic life.[5] |

Experimental Protocols

Standard Handling Procedure

Objective: To outline the safe handling of this compound in a laboratory setting to minimize exposure risk.

Materials:

-

This compound solution

-

Appropriate laboratory glassware

-

Pipettes and pipette aids

-

Laboratory balance and weigh boats

-

Fume hood (if generating aerosols)

-

Personal Protective Equipment (see Section 5)

Procedure:

-

Ensure the work area is clean and uncluttered.

-

Don appropriate PPE, including safety goggles with side shields (or a face shield), nitrile gloves, and a lab coat.[10][13][15][16]

-

If there is a risk of generating aerosols or vapors, perform all work in a well-ventilated area or a chemical fume hood.[13][17]

-

When weighing, handle the substance carefully to avoid creating dust or spills.

-

When transferring liquids, use pipettes or other controlled methods to prevent splashing.

-

Avoid contact with skin and eyes.[13][18] In case of accidental contact, follow the first aid procedures outlined in Section 6.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10][18]

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[17][20]

Accidental Release (Spill) Protocol

Objective: To provide a systematic procedure for safely cleaning up a spill of this compound.

Materials:

-

Spill kit containing absorbent material (e.g., sand, vermiculite, or commercial absorbent pads)[12][18][19]

-

Waste container for hazardous materials

-

Personal Protective Equipment (as specified for the spill size)

-

"Caution - Wet Floor" sign

Procedure:

-

Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.[19]

-

Ventilate: Increase ventilation in the area, if safe to do so.[19]

-

Assess the Spill: Determine the extent of the spill and the level of PPE required. For small spills, standard lab PPE may be sufficient. For large spills, additional respiratory protection may be necessary.

-

Containment: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.[5][15]

-

Absorption: Cover the spill with an inert, non-combustible absorbent material.[19][21] Work from the outside of the spill inwards to minimize contamination.

-

Collection: Carefully scoop or sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[19]

-

Decontamination: Clean the spill area with water and a suitable detergent. Be aware that the area may be slippery.[5][19] Place a "Caution - Wet Floor" sign.

-

Disposal: Dispose of the waste container according to institutional and local regulations.[5]

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when working with this compound. The following diagram outlines a decision-making process for PPE selection.

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate and appropriate first aid is essential in the event of exposure.

Caption: First aid procedures for this compound exposure.

-

Eye Contact: Causes serious eye damage.[5][7][10][12][15] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15][18] Remove contact lenses if present and easy to do.[5][15] Continue rinsing. Seek immediate medical attention.[5][12][13][15]

-

Skin Contact: Causes skin irritation.[10][11] Remove contaminated clothing.[15][18] Wash skin with plenty of soap and water.[10][22] If irritation develops and persists, get medical attention.[11][15][18][19]

-

Inhalation: Move the exposed person to fresh air.[15][18][19][22] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[22]

-

Ingestion: Do NOT induce vomiting.[5][15][19] Rinse mouth with water.[15][18][23] Never give anything by mouth to an unconscious person. Call a poison control center or physician for treatment advice.[5]

Fire and Explosion Hazard Data

-

Flammability: Not classified as flammable.[5] Combustible.[12][18]

-

Flash Point: > 101 °C[5]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5][12][15][18]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[12][15][18]

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide and carbon dioxide upon combustion.[10][12][18]

-

Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][12][15][18]

Storage and Disposal

-

Storage: Keep container tightly closed and dry.[5][20] Store in a cool, well-ventilated place.[5][17][21] Protect from freezing.[5] Store away from strong oxidizing agents.[7][11]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not discharge into drains, surface waters, or groundwater.[5]

Ecological Information

-

Toxicity to Aquatic Life: Harmful to aquatic life.[5] Avoid release to the environment.[5][19]

-

Persistence and Degradability: Readily biodegradable.[11]